REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][C:11]([C:15]2[CH:20]=[CH:19][C:18]([O:21][C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)=[CH:17][CH:16]=2)(O)[CH2:10][CH2:9]1)C1C=CC=CC=1.FC(F)(F)C(O)=O>>[O:21]([C:18]1[CH:19]=[CH:20][C:15]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[CH:16][CH:17]=1)[C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1
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Name
|
1-Benzyl-4-(4-phenoxy-phenyl)-piperidin-4-ol
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Quantity
|
3.47 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(O)C1=CC=C(C=C1)OC1=CC=CC=C1
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was irradiated at 130° C. in a mono-mode microwave oven for 15 min
|
Duration
|
15 min
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
the obtained residue was triturated with diethyl ether (20 mL)
|
Type
|
CUSTOM
|
Details
|
After the solvent was removed under vacuum
|
Type
|
DISSOLUTION
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Details
|
the isolated product (6.6 g) was dissolved in methanol (350 mL)
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Type
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ADDITION
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Details
|
To this mixture was added 10% Pd/C
|
Type
|
ADDITION
|
Details
|
was added (800 mg)
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was reacted under H2 pressure (4 bar) for 5 hr at 75° C
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
After removing the catalyst
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The obtained residue was triturated with diethyl ether (50 mL)
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C=C1)C1CCNCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.26 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |